molecular formula C10H9F3O2 B3351121 2-Ethoxy-4-(trifluoromethyl)benzaldehyde CAS No. 334018-36-9

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B3351121
Key on ui cas rn: 334018-36-9
M. Wt: 218.17 g/mol
InChI Key: FPZRYFWJEWNUOY-UHFFFAOYSA-N
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Patent
US08557872B2

Procedure details

N-Methoxy-N-methyl-2-ethoxy-4-trifluoromethyl-benzamide (1.04 g) was reacted with 1 M LAH (1 ml) at −40° C. for 2 hrs as described above to yield title compound (729 mg, 65%)
Name
N-Methoxy-N-methyl-2-ethoxy-4-trifluoromethyl-benzamide
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:18])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:6]=1[O:15][CH2:16][CH3:17].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH2:16]([O:15][C:6]1[CH:7]=[C:8]([C:11]([F:12])([F:13])[F:14])[CH:9]=[CH:10][C:5]=1[CH:4]=[O:18])[CH3:17] |f:1.2.3.4.5.6|

Inputs

Step One
Name
N-Methoxy-N-methyl-2-ethoxy-4-trifluoromethyl-benzamide
Quantity
1.04 g
Type
reactant
Smiles
CON(C(C1=C(C=C(C=C1)C(F)(F)F)OCC)=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 729 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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